(2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid
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Overview
Description
(2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid is a complex organic compound featuring a unique structure that includes an indole core and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated indole intermediate.
Acetylation: The acetyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base.
Final Assembly: The final step involves the coupling of the thiophene-acetylated indole with the octahydro-1H-indole-2-carboxylic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole core can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro-indole, halogenated indole derivatives.
Scientific Research Applications
(2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of (2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring and indole core can interact with biological macromolecules, such as proteins and nucleic acids, through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.
Indole Derivatives: Compounds containing the indole core, such as indole-3-acetic acid and indole-3-carboxaldehyde.
Uniqueness
(2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid is unique due to the combination of the thiophene ring and the indole core within a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H19NO3S |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
(2S,3aS,7aS)-1-(2-thiophen-3-ylacetyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C15H19NO3S/c17-14(7-10-5-6-20-9-10)16-12-4-2-1-3-11(12)8-13(16)15(18)19/h5-6,9,11-13H,1-4,7-8H2,(H,18,19)/t11-,12-,13-/m0/s1 |
InChI Key |
OPAYGRQOPZORSP-AVGNSLFASA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)CC3=CSC=C3)C(=O)O |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)CC3=CSC=C3)C(=O)O |
Origin of Product |
United States |
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